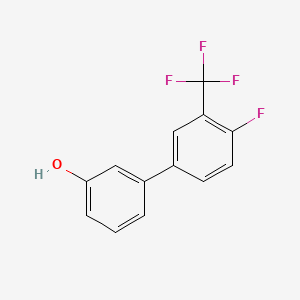

3-(4-Fluoro-3-trifluoromethylphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluoro-3-trifluoromethylphenyl)phenol, also known as 3-F-3-TFMP, is a phenolic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a fluorinated derivative of phenol and is characterized by a single fluorine atom at the para-position and three fluorine atoms at the meta-position of the phenol ring. Due to its unique structure, 3-F-3-TFMP has been found to be a highly effective reagent for a variety of reactions, such as oxidation, reduction, and hydrolysis. It is also known for its low toxicity and good solubility in aqueous solutions.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polymers

A study by Salunke et al. (2007) details the synthesis of novel poly(arylene ether)s based on bisfluoro monomers, demonstrating their high thermal stability and solubility in organic solvents. These polymers exhibit potential for advanced material applications due to their unique properties, including very high glass transition temperatures and thermal degradation points (Salunke, Ghosh, & Banerjee, 2007).

Advanced Material Properties

Liu et al. (2009) synthesized highly fluorinated polyimides with outstanding optical transparency, low dielectric constants, and excellent thermal and mechanical properties. These materials are valuable for electronic and optical applications due to their high performance and stability (Liu, Yang, Liu, Fan, & Yang, 2009).

Fluorescent Probes for pH and Metal Ion Sensing

Rhee, Levy, and London (1995) developed fluorinated derivatives for measuring intracellular pH, showcasing the potential of such compounds in biomedical imaging and analytical chemistry. These probes offer high sensitivity and selectivity, critical for accurate and efficient biological and chemical analyses (Rhee, Levy, & London, 1995).

Investigation of Structure-Activity Relationships

The study of fluorophenol derivatives by Genthner, Townsend, and Chapman (1989) provides insights into the anaerobic transformation of phenol to benzoate. This research highlights the importance of molecular structure in chemical reactions and environmental degradation processes, offering a foundation for future studies on pollutant behavior and remediation strategies (Genthner, Townsend, & Chapman, 1989).

Antibacterial Agent Synthesis

Holla, Bhat, and Shetty (2003) explored the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Their work demonstrates the pharmaceutical applications of fluorinated compounds, contributing to the development of novel drugs with enhanced efficacy and specificity (Holla, Bhat, & Shetty, 2003).

Propriétés

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDYXDCKIVGIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683612 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-3-trifluoromethylphenyl)phenol | |

CAS RN |

1261889-86-4 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/no-structure.png)

![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)